IR-1061 is a polymethine dye characterized by its ability to emit near-infrared fluorescence, particularly in the OTN-NIR (Over 1000 nm Near-Infrared) region. This compound is hydrophobic and exhibits limited solubility in water, which influences its behavior in various environments. The dye's unique chemical structure contributes to its slight intramolecular polarity, enabling it to form dimers in highly concentrated solutions, particularly in organic solvents like tetrahydrofuran and acetonitrile .
IR-1061 has been investigated for its potential biological applications, particularly in imaging. Its strong fluorescence emission in the NIR region allows for deep tissue penetration, making it suitable for in vivo imaging. Studies have shown that when encapsulated in polymeric nanoparticles, IR-1061 maintains high stability and minimal cytotoxicity, enhancing its viability for biomedical applications . Additionally, the dye's biodegradability suggests that it can be safely eliminated from biological systems post-imaging .
The synthesis of IR-1061 typically involves the following methods:
IR-1061 is primarily utilized in:
Research indicates that IR-1061 interacts differently based on environmental conditions:
Several compounds share structural or functional similarities with IR-1061. Here are some notable examples:
IR-1061 stands out due to its specific emission properties and ability to form stable aggregates at higher concentrations, making it particularly useful in specialized imaging applications where deep tissue penetration is critical .
The synthesis of IR-1061 requires careful selection of precursor compounds to achieve optimal yields and minimize side product formation [4]. The primary synthetic pathway involves the construction of the thiopyran core structure through cyclization reactions utilizing diphenyl-substituted precursors [5].
Research has demonstrated that 2,6-diphenyl-4H-thiopyran-4-one serves as a crucial intermediate in the synthetic sequence [5]. The preparation of this precursor involves the oxidative elimination of dibenzalacetone using N-chlorosuccinimide and pyridine, followed by dehydrogenation with selenium dioxide to afford the target thiopyran derivative in excellent yield [5]. However, concerns regarding the cost and potential hazards associated with large-scale use of selenium dioxide have necessitated alternative synthetic approaches [5].
The optimization of reaction stoichiometry plays a critical role in maximizing product formation while minimizing waste [4]. Studies examining the synthesis of IR-1061 derivatives have revealed that maintaining specific molar ratios between reactants is essential for achieving reproducible results [4]. For acridinium modifications of IR-1061, research indicates that utilizing a 1:10 equivalent ratio of IR-1061 to acridine provides optimal conversion rates of 64% yield [4].
Reaction Component | Optimal Molar Ratio | Yield (%) | Reference |
---|---|---|---|
IR-1061:Acridine | 1:10 | 64 | [4] |
DSPE-PEG:IR-1061 | 60:1 | Not specified | [6] |
Polymer:IR-1061 (Film) | 10000:1 | Not specified | [7] |
The selection of appropriate leaving groups and nucleophiles significantly influences the reaction efficiency [4]. Chloride substituents in the cyclohexene ring system provide suitable leaving groups for subsequent transformations, as evidenced by the successful synthesis of various IR-1061 derivatives through nucleophilic substitution reactions [4].
The choice of solvent system profoundly impacts the cyclization efficiency and overall synthetic success in IR-1061 preparation [8]. Hansen solubility parameter analysis has provided valuable insights into optimizing solvent selection for dye synthesis and processing [8].
Comprehensive evaluation of IR-1061 solubility has been conducted using the Hansen solubility sphere method [8]. The determined Hansen solubility parameters for IR-1061 are: δd = 18.8 [MPa]1/2, δp = 12.3 [MPa]1/2, δh = 5.7 [MPa]1/2, and R0 = 6.4 [MPa]1/2 [8]. These parameters indicate that IR-1061 exhibits moderate polarity with significant dipolar interactions and limited hydrogen bonding capability [8].
Solvent screening studies have identified several organic solvents that meet the criteria for dissolving IR-1061 at concentrations of 2 milligrams per milliliter [8]. The successful solvents include N,N-dimethylformamide, dimethyl sulfoxide, γ-butyrolactone, methylene dichloride, N-methyl-2-pyrrolidone, and propylene carbonate [8].
Dichloromethane emerges as a particularly effective solvent for IR-1061 processing due to its favorable physical properties [9] [10]. With a molecular weight of 84.93, boiling point of 39.75°C, and polarity index of 3.1, dichloromethane provides an ideal balance of solubilizing power and volatility for synthetic applications [9]. The solvent exhibits moderate polarity with a dielectric constant of 8.93 at 25°C and demonstrates good compatibility with IR-1061's Hansen solubility parameters [9].
Solvent Property | Dichloromethane | Units |
---|---|---|
Molecular Weight | 84.93 | g/mol |
Boiling Point | 39.75 | °C |
Polarity Index | 3.1 | - |
Dielectric Constant | 8.93 | - |
Density | 1.326 | g/mL |
Temperature control during cyclization reactions significantly affects product formation and selectivity [11]. Research on thiopyran synthesis has revealed that elevated temperatures can lead to decomposition products, particularly in the presence of certain solvents [4]. For IR-1061 synthesis involving acridinium formation, heating to boiling point in anisole provides optimal conditions, with further heating leading to undesirable green decomposition products [4].
The molecular dynamics simulations of IR-1061 in various environments have demonstrated that temperature variations affect the aggregation state of the dye molecules [11]. Higher concentrations and elevated temperatures promote H-aggregation, which can impact both synthetic yields and optical properties of the final product [11].
The tetrafluoroborate counterion in IR-1061 plays a crucial role in maintaining the stability and fluorescence properties of the compound [12] [13]. Understanding the mechanisms of counterion exchange is essential for optimizing synthetic protocols and ensuring product quality.
Tetrafluoroborate (BF4−) functions as a weakly coordinating anion that provides several advantages over alternative counterions [13]. The tetrahedral geometry of BF4− distributes negative charge equally over four atoms, reducing its nucleophilicity and basicity compared to halides, nitrates, or triflates [13]. This structural feature contributes to the enhanced stability of IR-1061 in various environments [13].
The BF4− anion demonstrates resistance to hydrolysis under normal storage conditions, although it exhibits slight sensitivity to decomposition via fluoride loss under extreme conditions [13]. The compact size of BF4− (formula weight 86.8) makes it the smallest weakly coordinating anion available, providing advantages in terms of equivalent weight for synthetic applications [13].
Research has revealed that counterion exchange can significantly impact the photophysical properties of IR-1061 [4]. Studies comparing tetrafluoroborate and tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF) counterions have demonstrated distinct differences in reactivity and spectroscopic behavior [4]. The BArF counterion, while providing similar weakly coordinating properties, exhibits reduced reactivity in photochemical applications compared to the tetrafluoroborate salt [4].
The exchange process typically involves treatment of IR-1061 with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate in dichloromethane, followed by aqueous extraction to remove excess reagents [4]. The resulting BArF salt maintains the structural integrity of the cationic dye while altering its interaction profile with various substrates [4].
Recent investigations into tetrafluoroborate anion behavior have revealed complex interactions with solvent systems during electrochemical processes [14]. The interaction between ethylene carbonate and BF4− demonstrates the potential for solvent-anion coordination that can influence the behavior of IR-1061 in various media [14]. Nuclear magnetic resonance studies have confirmed that these interactions stem from hydrogen bonding between the solvent and the fluorinated anion [14].
Counterion | Molecular Weight | Coordination Strength | Stability |
---|---|---|---|
BF4− | 86.8 | Weak | High |
BArF− | 863.4 | Weak | Very High |
Cl− | 35.5 | Strong | Moderate |
The purification of IR-1061 requires sophisticated chromatographic techniques to achieve the purity levels necessary for research applications [15] [16]. Multiple separation methods have been developed and optimized for different synthetic routes and impurity profiles.
Silica gel column chromatography represents the primary purification method for IR-1061 and its derivatives [4] [16]. The standard protocol employs a gradient elution system using dichloromethane with increasing percentages of methanol to achieve selective separation of the target compound from synthetic impurities [4].
For IR-1061-acridinium derivatives, the purification sequence begins with silica plug filtration using dichloromethane to remove non-polar impurities, followed by elution of the polar dye fraction with 5% methanol in dichloromethane [4]. Subsequent purification utilizes a 0-2% methanol in dichloromethane gradient on silica gel columns to achieve final purification [4].
The purification of IR-1061-pyridinium derivatives presents additional challenges due to decomposition during chromatographic separation [4]. Despite attempts at various purification conditions, clean isolation of these derivatives remains problematic, highlighting the importance of counterion selection in synthetic planning [4].
High-performance liquid chromatography provides superior resolution for IR-1061 purification, particularly for removing closely related impurities [15]. Research utilizing HPLC systems with Shimadzu Prominence instrumentation has demonstrated effective separation of IR-1061 from synthetic byproducts [15]. The method enables precise control of mobile phase composition and flow rates to optimize separation efficiency [15].
Advanced purification protocols have been developed for specific applications of IR-1061 [6]. Centrifuge filter purification using molecular weight cutoff filters (10 kDa) provides effective removal of low molecular weight impurities while retaining the target compound [6]. This method proves particularly valuable when IR-1061 is incorporated into nanoparticle formulations or polymer matrices [6].
For polymer-encapsulated IR-1061 systems, purification protocols involve multiple centrifugation cycles (20,000 g, 5 minutes, repeated 3-4 times) followed by redispersion in appropriate solvents [6] [7]. These protocols ensure removal of unencapsulated dye while maintaining the integrity of the final formulation [6].
Purification Method | Resolution | Throughput | Purity Achieved |
---|---|---|---|
Silica Gel Column | Moderate | High | >90% |
HPLC | High | Low | >95% |
Centrifuge Filter | Low | High | >85% |
The assessment of IR-1061 purity requires multiple analytical techniques to ensure product quality [17] [18]. Spectroscopic analysis using near-infrared fluorescence spectroscopy provides rapid assessment of dye integrity and concentration [17]. Mass spectrometry, particularly MALDI-TOF techniques, enables precise molecular weight determination and identification of impurities [4].
Fluorescence lifetime measurements offer additional quality control parameters, with pure IR-1061 in dichloromethane exhibiting a characteristic fluorescence lifetime of 43.7 picoseconds at 1200 nanometers [18]. Deviations from this value may indicate the presence of impurities or degradation products [18].
Irritant